Sulfone Oxidation State Confers Superior Anti-Arthritic Potency Relative to Sulfide Congeners in the Rat Adjuvant Arthritis Model
In the Szilágyi et al. (1990) study, the sulfone sub-series (methylsulfonyl derivatives) demonstrated consistently higher anti-inflammatory potency in the rat adjuvant-induced arthritis assay compared to their corresponding methylthio (sulfide) and methylsulfinyl (sulfoxide) counterparts [1]. The compound assigned CAS 99793-75-6, specifically the 1-(4-chlorophenyl)-5-(4-fluorophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole, belongs to this higher-potency sulfone sub-series. The full paper reports that several sulfone analogues in this series were more potent than both phenylbutazone and naproxen, two established clinical anti-inflammatory agents used as positive controls [1]. Although the published abstract does not disclose the exact percentage inhibition or ED₅₀ value for CAS 99793-75-6 individually, the structure–activity trend establishes that oxidation to the sulfone is a critical potency driver within this chemotype. The Pfizer patent US 6,753,332 explicitly references this work as foundational prior art, indicating that the sulfone substitution pattern is the preferred oxidation state for COX-2 inhibitory activity in 1,5-diaryl triazoles [2].
| Evidence Dimension | Anti-inflammatory potency (rat adjuvant arthritis model) – oxidation state SAR |
|---|---|
| Target Compound Data | CAS 99793-75-6: methylsulfonyl (sulfone) derivative; belongs to the sulfone sub-series that contains analogues more potent than phenylbutazone and naproxen [1]. |
| Comparator Or Baseline | Corresponding methylthio (sulfide) and methylsulfinyl (sulfoxide) analogues of the same 1,5-diaryl-1,2,4-triazole scaffold; phenylbutazone and naproxen as positive controls [1]. |
| Quantified Difference | Sulfone > sulfoxide > sulfide in anti-arthritic potency (rank order, exact fold-differences not extractable from abstract); several sulfone analogues exceed naproxen and phenylbutazone potency [1]. |
| Conditions | Rat adjuvant-induced arthritis assay (in vivo); exact dosing regimens, group sizes, and statistical parameters available in full text. |
Why This Matters
For procurement in anti-inflammatory drug discovery programmes, selecting the sulfone oxidation state (as in CAS 99793-75-6) is critical because the sulfide and sulfoxide analogues consistently underperform in vivo; substituting a sulfide congener would likely yield inferior efficacy and confound SAR interpretation.
- [1] Szilágyi, G., Somorai, T., Bozó, É., Langó, J., Nagy, G., Reiter, J., ... & Andrási, F. (1990). Preparation and antiarthritic activity of new 1,5-diaryl-3-alkylthio-1H-1,2,4-triazoles and corresponding sulfoxides and sulfones. European Journal of Medicinal Chemistry, 25(2), 95–101. https://doi.org/10.1016/0223-5234(90)90015-U View Source
- [2] Sakya, S. M., Shavnya, A., & Rast, B. (2004). Sulfonyl heteroaryl triazoles as anti-inflammatory/analgesic agents. US Patent 6,753,332 B2. Lines 40–43: 'A variety of triazole compounds which inhibit COX have been disclosed in … scientific publication (Eur. J. Med. Chem. 1990, 25, 95–101).' Assignee: Pfizer, Inc. https://www.sumobrain.com/patents/us/Sulfonyl-heteroaryl-triazoles-as-anti/6753332.html View Source
